
Methanesulfonic acid--triazane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid (MSA; CH₃SO₃H) is a strong organic sulfonic acid with a pKa of −1.9, comparable to mineral acids like sulfuric acid (H₂SO₄) . Its structural simplicity, high solubility in water, and environmental biodegradability make it a promising candidate in hydrometallurgy, electroplating, and polymer chemistry. The compound “Methanesulfonic acid–triazane (1/1)” refers to a stoichiometric adduct where MSA interacts with triazane (NH₂NHNH₂), a nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in an electrochemical reactor without adding peroxide initiators . This process uses oleum and methane under elevated pressure and moderate temperature to achieve high concentrations and selectivity .
Industrial Production Methods
Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethyl sulfide with oxygen, but this method had issues with product quality and explosion hazards . Later, a chlorine-oxidation process was developed, but it co-produced large quantities of hydrochloric acid . Currently, a modified air oxidation process is used, which involves oxidizing dimethyldisulfide with nitric acid and restoring it using atmospheric oxygen .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: It can be reduced to form methanesulfonate salts.
Substitution: Methanesulfonic acid can participate in substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Common reagents used in reactions with methanesulfonic acid include sulfur trioxide, methane, and various catalysts . Reaction conditions often involve elevated temperatures and pressures to achieve high yields and selectivity .
Major Products
Major products formed from reactions involving methanesulfonic acid include methanesulfonate salts, methanesulfonic acid anhydride, and various esters .
Scientific Research Applications
Methanesulfonic acid–triazane (1/1) has several scientific research applications:
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity and ability to dissolve metal salts . In biological systems, methanesulfonic acid esters act as alkylating agents, undergoing fission of their alkyl-oxygen bonds and reacting with nucleophilic sites within cells . This mechanism allows them to interfere with DNA and other cellular components, making them useful in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Methanesulfonic Acid vs. Sulfuric Acid
Key Findings :
- MSA’s methanesulfonate salts exhibit significantly higher aqueous solubility than sulfates, enabling efficient metal recovery (e.g., lead) without gypsum scaling .
- MSA is less corrosive than H₂SO₄, reducing material compatibility challenges in industrial processes .
2.2 Methanesulfonic Acid–Triazane vs. Triazole–Sulfonate Derivatives
Triazane (NH₂NHNH₂) and triazole derivatives are nitrogen-rich compounds often paired with sulfonic acids for catalytic or supramolecular applications. A structurally analogous system, 1H-1,2,4-Triazol-4-ium (3,4-dichlorophenyl)methanesulfonate (), highlights the following:
- Hydrogen Bonding : The triazole–sulfonate interaction forms 1D chains via N–H⋯O bonds, enhancing stability in crystalline phases .
- Acidity : MSA’s strong acidity (pKa −1.9) facilitates proton transfer in triazole-based systems, unlike weaker organic acids (e.g., acetic acid, pKa 4.76) .
- Applications : Triazole–sulfonate hybrids are explored in fuel cell membranes (proton conduction) and medicinal chemistry, whereas MSA–triazane adducts may find use in catalysis or ionic liquids .
2.3 Comparison with Chloride and Nitrate Systems
Parameter | MSA-Based Systems | Chloride Systems (HCl) | Nitrate Systems (HNO₃) |
---|---|---|---|
Metal Solubility | High (e.g., Pb²⁺, Cu²⁺) | Moderate (PbCl₂: 10.8 g/L) | Very High (e.g., Pb(NO₃)₂) |
Byproduct Risks | No toxic gases (O₂ evolution) | Cl₂ gas at anode | NOx gases, nitrate reduction |
Environmental Compliance | REACH-compliant | HCl: Corrosive, regulated | HNO₃: Oxidizer, regulated |
Properties
CAS No. |
61017-19-4 |
---|---|
Molecular Formula |
CH9N3O3S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
methanesulfonic acid;triazane |
InChI |
InChI=1S/CH4O3S.H5N3/c1-5(2,3)4;1-3-2/h1H3,(H,2,3,4);3H,1-2H2 |
InChI Key |
DEPUHAPOQFWYST-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.NNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.